molecular formula C14H9N3O8 B416607 (4-Nitrophenyl)methyl 2,4-dinitrobenzoate

(4-Nitrophenyl)methyl 2,4-dinitrobenzoate

Cat. No.: B416607
M. Wt: 347.24g/mol
InChI Key: MYLOYNFEPHXCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Nitrophenyl)methyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C14H8N4O10 It is characterized by the presence of nitro groups on both the benzyl and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 2,4-dinitrobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

Major Products

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used but typically involve the replacement of nitro groups with other functional groups.

Scientific Research Applications

(4-Nitrophenyl)methyl 2,4-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of esterification and substitution reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2,4-dinitrobenzoate involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include nucleophilic aromatic substitution and reduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 2,4-dinitrobenzoate: Similar in structure but with a phenyl group instead of a benzyl group.

    2,4-Dinitrobenzyl 2,4-dinitrobenzoate: Similar but with additional nitro groups on the benzyl moiety.

Uniqueness

The presence of both benzyl and benzoate moieties with nitro groups allows for diverse chemical reactions and interactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C14H9N3O8

Molecular Weight

347.24g/mol

IUPAC Name

(4-nitrophenyl)methyl 2,4-dinitrobenzoate

InChI

InChI=1S/C14H9N3O8/c18-14(25-8-9-1-3-10(4-2-9)15(19)20)12-6-5-11(16(21)22)7-13(12)17(23)24/h1-7H,8H2

InChI Key

MYLOYNFEPHXCCH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.